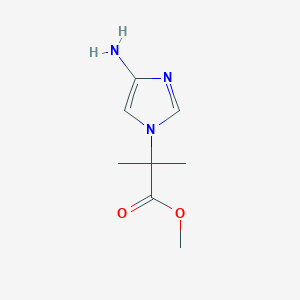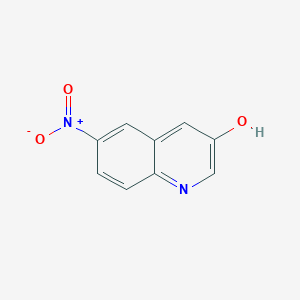![molecular formula C10H13N3O B11908650 (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol CAS No. 171495-14-0](/img/structure/B11908650.png)
(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-3-methylpyridine with formaldehyde and ammonia can yield the desired imidazo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
Chemistry
In chemistry, (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its imidazo[4,5-b]pyridine core is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound have been investigated for their potential to treat various diseases, including cancer, infectious diseases, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 2-Ethyl-5,7-dimethyl-3-[2’-(1H-tetrazole-5-yl)biphenyl-4-ylmethyl]-3H-imidazo[4,5-b]pyridine
Uniqueness
What sets (2-Ethyl-7-methyl-3H-imidazo[4,5-b]pyridin-5-yl)methanol apart is its specific functional groups and their positions on the imidazo[4,5-b]pyridine core. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
171495-14-0 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridin-5-yl)methanol |
InChI |
InChI=1S/C10H13N3O/c1-3-8-12-9-6(2)4-7(5-14)11-10(9)13-8/h4,14H,3,5H2,1-2H3,(H,11,12,13) |
InChI Key |
FSUJIZWLZSUYMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)
![Thiazolo[5,4-f]isoquinoline](/img/structure/B11908580.png)



![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)





![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)

